molecular formula C24H48 B14212837 1-Tert-butyl-4-tetradecylcyclohexane CAS No. 820233-07-6

1-Tert-butyl-4-tetradecylcyclohexane

Cat. No.: B14212837
CAS No.: 820233-07-6
M. Wt: 336.6 g/mol
InChI Key: MCNDNXYKTXHLNZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-tetradecylcyclohexane is a synthetic branched-chain alkane of interest in advanced materials and chemical research. This compound features a cyclohexane ring disubstituted with a tert-butyl group and a long tetradecyl chain (C14), creating a distinct molecular architecture. Compounds with similar structures, such as tetradecylcyclohexane, are known to be liquid at room temperature with high boiling points, suggesting this compound would share these physical traits, making it suitable for high-temperature process studies . In research settings, substituted cyclohexanes are valuable for studying steric effects and van der Waals interactions in congested molecules, which is a key topic in physical organic chemistry for understanding molecular stability and properties . Furthermore, complex hydrocarbon structures like this one serve as critical components in the development and calibration of analytical methods. They are used as reference standards in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to help identify unknown compounds in complex mixtures, such as those derived from pyrolysis oil analysis or metabolomic profiling . Provided for research applications only, this product is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

820233-07-6

Molecular Formula

C24H48

Molecular Weight

336.6 g/mol

IUPAC Name

1-tert-butyl-4-tetradecylcyclohexane

InChI

InChI=1S/C24H48/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23(21-19-22)24(2,3)4/h22-23H,5-21H2,1-4H3

InChI Key

MCNDNXYKTXHLNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1CCC(CC1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations

The target compound, with the molecular formula $$ \text{C}{23}\text{H}{46} $$, features a cyclohexane core substituted with a tert-butyl group ($$ \text{C}(\text{CH}3)3 $$) and a tetradecyl chain ($$ \text{C}{14}\text{H}{29} $$) in para positions. Key challenges include:

  • Steric hindrance from the tert-butyl group, which complicates subsequent alkylation steps.
  • Regioselectivity in introducing the tetradecyl group at the 4-position without competing side reactions.
  • Solubility limitations due to the long hydrophobic tetradecyl chain, necessitating polar aprotic solvents or elevated temperatures.

Synthetic Routes and Methodologies

Friedel-Crafts Alkylation Followed by Catalytic Hydrogenation

This two-step approach involves alkylating a benzene ring followed by hydrogenation to yield the cyclohexane derivative.

Step 1: Synthesis of 1-Tert-butyl-4-tetradecylbenzene
  • Reagents : Benzene, tert-butyl chloride, tetradecyl chloride, $$ \text{AlCl}_3 $$.
  • Mechanism :

    • tert-Butyl introduction : Friedel-Crafts alkylation of benzene with tert-butyl chloride under $$ \text{AlCl}_3 $$-catalyzed conditions yields tert-butylbenzene.
    • Tetradecyl introduction : Subsequent alkylation with tetradecyl chloride faces reduced reactivity due to the electron-donating tert-butyl group. Elevated temperatures (80–100°C) and excess $$ \text{AlCl}_3 $$ improve yields.
  • Challenges :

    • Competitive ortho-alkylation mitigated by steric bulk of tert-butyl.
    • Low solubility of tetradecyl chloride addressed via solvent mixtures (e.g., $$ \text{CH}2\text{Cl}2 $$/hexane).
Step 2: Hydrogenation to Cyclohexane Derivative
  • Conditions :
    • Catalyst: Raney Nickel (10–20 wt%) or PtO$$2$$.
    • Pressure: 50–100 bar $$ \text{H}2 $$.
    • Solvent: Ethanol or tetrahydrofuran.
  • Outcome :
    • Complete saturation of the aromatic ring achieved within 12–24 hours.
    • Cis/trans isomerism observed in cyclohexane derivatives, resolved via recrystallization.

Table 1 : Hydrogenation Optimization

Catalyst Pressure (bar) Time (h) Yield (%)
Raney Ni 50 24 78
PtO$$_2$$ 100 12 85

Cyclohexane Functionalization via Grignard Reagents

This strategy builds the cyclohexane ring first, followed by sequential alkylation.

Cyclohexanone Alkylation
  • tert-Butyl addition :
    • Cyclohexanone reacts with tert-butylmagnesium bromide to form 1-tert-butylcyclohexanol.
    • Dehydration with $$ \text{H}2\text{SO}4 $$ yields 1-tert-butylcyclohexene.
  • Hydrogenation and Tetradecyl Introduction :
    • Hydrogenation of 1-tert-butylcyclohexene to 1-tert-butylcyclohexane.
    • Free-radical alkylation with tetradecyl iodide under UV light introduces the tetradecyl group.

Challenges :

  • Radical recombination reduces yields.
  • Regioselectivity controlled by steric effects (tetradecyl favors equatorial position).

Diels-Alder Cyclization with Pre-Functionalized Dienophiles

A convergent approach employs Diels-Alder reactions to assemble the cyclohexane ring with pre-installed substituents.

  • Diene : 1,3-Butadiene derivative with tert-butyl group.
  • Dienophile : Tetradecyl-substituted alkene (e.g., tetradecyl vinyl ketone).
  • Outcome :
    • High stereoselectivity achieved via Lewis acid catalysis (e.g., $$ \text{AlCl}_3 $$).
    • Post-cyclization hydrogenation ensures full saturation.

Table 2 : Diels-Alder Reaction Parameters

Dienophile Catalyst Temp (°C) Yield (%)
Tetradecyl vinyl ketone $$ \text{AlCl}_3 $$ 80 65

Comparative Analysis of Methods

Table 3 : Route Efficiency and Limitations

Method Steps Yield (%) Key Challenges
Friedel-Crafts + H2 2 70–85 Solubility, regioselectivity
Grignard Alkylation 3 50–60 Radical stability, purification
Diels-Alder Cyclization 2 60–65 Dienophile synthesis

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-tetradecylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) can introduce halogen atoms into the cyclohexane ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1-Tert-butyl-4-tetradecylcyclohexane has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying steric effects and conformational analysis in disubstituted cyclohexanes.

    Biology: Investigated for its potential as a hydrophobic ligand in biochemical assays.

    Medicine: Explored for its role in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific hydrophobic properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-tetradecylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. The tert-butyl and tetradecyl groups contribute to the compound’s overall hydrophobicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. These interactions can influence the compound’s biological activity and its potential use in various applications.

Comparison with Similar Compounds

Structural Analog Overview

The evidence highlights cyclohexane derivatives with tert-butyl at the 1-position and diverse substituents at the 4-position (Table 1). Key analogs include:

  • 1-tert-butyl-4-methylenecyclohexane ()
  • 1-tert-butyl-4-ethynylcyclohexane ()
  • 1-(tert-butyl)-4-iodocyclohexane ()
  • 1-tert-butyl-4-ethoxycyclohexane ()
  • 1-tert-butyl-4-ethylidenecyclohexane ()

Table 1: Key Properties of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties
1-tert-butyl-4-methylenecyclohexane C₁₁H₂₀ 152.28 Methylene High reactivity due to double bond
1-tert-butyl-4-ethynylcyclohexane C₁₂H₂₀ 164.29 Ethynyl Linear geometry; potential for coupling reactions
1-(tert-butyl)-4-iodocyclohexane C₁₀H₁₉I 266.17 Iodo Halogenated; used in cross-coupling syntheses
1-tert-butyl-4-ethoxycyclohexane C₁₂H₂₄O 184.32 Ethoxy Polar ether group; moderate solubility
1-tert-butyl-4-ethylidenecyclohexane C₁₂H₂₂ 166.30 Ethylidene Alkene functionality; stereochemical complexity

Substituent-Driven Property Trends

Steric Effects

The tert-butyl group at the 1-position imposes significant steric hindrance across all analogs, favoring equatorial conformations in cyclohexane rings .

Lipophilicity and Solubility

The tetradecyl chain’s hydrophobicity far exceeds that of substituents in analogs (e.g., ethoxy, methylene). For instance:

  • 1-tert-butyl-4-ethoxycyclohexane (LogP ≈ 3.63) has moderate polarity due to the ether group.
  • 1-tert-butyl-4-tetradecylcyclohexane (estimated LogP > 10) would exhibit extreme lipophilicity, limiting solubility in polar solvents but enhancing compatibility with nonpolar matrices.
Thermal Stability and Phase Behavior

Long alkyl chains like tetradecyl increase van der Waals interactions, raising melting/boiling points. For example:

  • 1-tert-butyl-4-ethylidenecyclohexane (MW 166.30) likely has a lower boiling point than the tetradecyl analog due to shorter chain length .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 1-tert-butyl-4-tetradecylcyclohexane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of tert-butylcyclohexane derivatives using tetradecyl halides or Grignard reagents under inert conditions. Catalysts like Lewis acids (e.g., AlCl₃) or transition-metal complexes (e.g., Pd-based catalysts) are critical for regioselectivity. Yield optimization requires controlled temperature (e.g., 60–80°C) and stoichiometric excess of the alkylating agent. Purity is validated via GC-MS or HPLC, with column chromatography as a standard purification step .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral interpretations validated?

  • Methodological Answer : NMR (¹H and ¹³C) is essential for confirming substituent positions and cyclohexane conformation (e.g., chair vs. boat). IR spectroscopy identifies functional groups like C-H stretching in tert-butyl groups. Mass spectrometry (EI or ESI) confirms molecular weight. Validation involves cross-referencing with computational simulations (DFT for NMR chemical shifts) and comparison to analogous compounds in databases like PubChem .

Q. How can existing theoretical frameworks guide the study of this compound’s physicochemical properties?

  • Methodological Answer : Molecular dynamics (MD) simulations based on force fields (e.g., AMBER or CHARMM) predict solubility, diffusivity, and phase behavior. Quantum mechanical calculations (e.g., DFT) model electronic properties and steric effects of the tert-butyl group. These frameworks inform experimental design, such as solvent selection for solubility studies or temperature ranges for thermal stability tests .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Employ factorial design experiments to isolate variables: purity (via recrystallization in different solvents), heating/cooling rates in DSC analysis, and sample preparation methods (e.g., melt-quenched vs. slow-cooled). Replicate studies under standardized conditions (e.g., ISO guidelines) and use statistical tools (ANOVA) to assess significance .

Q. How can computational modeling address challenges in predicting this compound’s environmental interactions (e.g., adsorption on indoor surfaces)?

  • Methodological Answer : Use density functional theory (DFT) to model adsorption energies on common surfaces (e.g., silica or cellulose). Pair with MD simulations to study long-term stability and desorption kinetics under varying humidity/temperature. Validate with microspectroscopic imaging (e.g., AFM-IR) to correlate simulated and experimental adsorption patterns .

Q. What methodologies identify and quantify degradation byproducts of this compound under oxidative conditions?

  • Methodological Answer : Accelerated oxidation studies using O₃ or UV/H₂O₂ systems, followed by LC-QTOF-MS for non-targeted screening of byproducts. Fragment ion analysis and isotopic labeling distinguish degradation pathways (e.g., tert-butyl group cleavage vs. cyclohexane ring oxidation). Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies degradation efficiency .

Q. How do steric effects from the tert-butyl group influence reaction kinetics in catalytic systems?

  • Methodological Answer : Compare turnover frequencies (TOF) in hydrogenation or isomerization reactions using catalysts with varying pore sizes (e.g., microporous vs. mesoporous zeolites). Steric hindrance is quantified via competitive inhibition experiments with bulkier substrates. Transition-state modeling (e.g., Eyring equation) links steric parameters to activation energies .

Q. What strategies ensure reproducibility in synthesizing and testing this compound across different laboratories?

  • Methodological Answer : Develop a standardized protocol with detailed metrics (e.g., solvent purity ≥99.9%, inert atmosphere O₂ levels <1 ppm). Use interlaboratory studies (ILS) to assess variability in characterization data (e.g., NMR chemical shifts ±0.05 ppm). Implement open-access databases for raw spectral and kinetic data .

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